BIPHENYL-2,3,3',4'-TETRACARBOXYLIC ACID TETRAMETHYL ESTER

Description

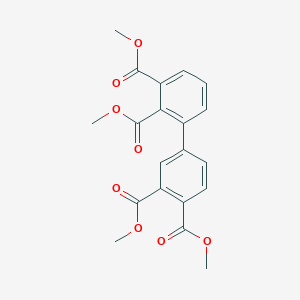

Biphenyl-2,3,3',4'-tetracarboxylic acid tetramethyl ester (CAS: Not explicitly provided; synonyms: Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate, SCHEMBL4856223) is a methyl ester derivative of a biphenyl core functionalized with four carboxyl groups at positions 2, 3, 3', and 4'. Its molecular formula is inferred as C₂₀H₁₈O₈, derived from the biphenyl skeleton (C₁₂H₁₀) with four methoxycarbonyl (-COOCH₃) substituents. This compound is used in coordination chemistry, organic synthesis, and materials science, particularly as a precursor for porous coordination polymers .

Properties

IUPAC Name |

dimethyl 3-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-25-17(21)13-9-8-11(10-15(13)19(23)27-3)12-6-5-7-14(18(22)26-2)16(12)20(24)28-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUZCUGHNARCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452370 | |

| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-36-6 | |

| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Starting Materials

The starting esters are typically prepared by esterification of 4-halogen substituted phthalic anhydrides with lower alcohols (such as methanol for methyl esters) under acid catalysis. Common mineral acids used include hydrochloric acid, sulfuric acid, or toluenesulfonic acid. The reaction temperature is generally maintained between 70°C and 160°C to optimize ester formation.

| Parameter | Typical Range / Conditions |

|---|---|

| Halogen substituent | 4-chloro or 4-bromo |

| Alcohol used | Methanol (for methyl ester) |

| Catalyst | Mineral acids (HCl, H2SO4, TsOH) |

| Temperature | 70°C to 160°C |

| Reaction time | Variable, typically several hours |

This step yields the 4-halogen substituted o-benzenedicarboxylic acid ester, ready for coupling.

Catalytic Coupling Reaction

The core step is the nickel-catalyzed coupling reaction of the 4-halogen substituted esters to form biphenyl tetracarboxylic acid esters. Key features of this reaction are:

- Catalyst : Pre-prepared nickel complexes such as (triphenylphosphine)₂NiCl₂ or (trialkylphosphine)₂NiCl₂. Trialkylphosphine ligands with alkyl groups of 1-4 carbons are preferred due to ease of catalyst removal and stability in air.

- Reducing agent : Zinc powder.

- Promoter : Alkali metal halide (e.g., NaCl, KCl).

- Solvent : Aprotic polar solvents (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

- Temperature : Typically 40°C to 100°C, preferably 40°C to 60°C.

- Reaction time : 1 to 8 hours, sometimes up to 48 hours depending on conditions.

The reaction proceeds via reductive coupling of the halogenated esters, yielding the biphenyl tetracarboxylic acid ester with yields often exceeding 85-90%.

| Parameter | Typical Range / Conditions |

|---|---|

| Catalyst loading | 1-10 mol% relative to ester |

| Catalyst type | (Ar₃P)₂NiX₂ or (Alk₃P)₂NiX₂ |

| Reducing agent | Zinc powder |

| Promoter | Alkali metal halide |

| Solvent | Aprotic polar (e.g., NMP, DMF) |

| Temperature | 40°C - 60°C (preferred) |

| Reaction time | 1 - 8 hours (up to 48 hours possible) |

| Yield | Up to 90% or higher |

The catalyst is prepared by reacting triphenylphosphine or trialkylphosphine with nickel chloride in a suitable solvent such as ethanol. The use of pre-prepared catalysts avoids excess ligand addition, reducing cost and simplifying purification.

Hydrolysis and Further Processing

After coupling, the biphenyl tetracarboxylic acid esters can be:

- Hydrolyzed in basic solution to yield the corresponding biphenyl tetracarboxylic acid.

- Heated or boiled with acetic anhydride to convert the acid into biphenyltetracarboxylic dianhydride, a valuable intermediate for polymer synthesis.

The hydrolysis and dehydration steps are well-established and typically carried out under controlled pH and temperature conditions to maximize purity and yield.

Alternative Synthetic Routes

A different approach involves the Grignard reaction-based synthesis of biphenyl tetracarboxylic acid derivatives:

- Preparation of a Grignard reagent from 4-bromo ortho-xylenes and magnesium powder under argon atmosphere.

- Subsequent coupling with 4-chloro-o-xylenes in the presence of nickel acetylacetonate catalyst.

- Oxidation of the resulting tetramethyl biphenyl intermediate with potassium permanganate in aqueous solution.

- Acidification and recrystallization to obtain biphenyl tetracarboxylic acid.

- Final dehydration under vacuum at elevated temperature to form the dianhydride.

This method involves more steps but provides an alternative pathway for the synthesis of biphenyl tetracarboxylic acid derivatives.

Summary Table of Preparation Methods

| Step | Method A: Nickel-Catalyzed Coupling | Method B: Grignard and Oxidation Route |

|---|---|---|

| Starting material | 4-halogen substituted o-benzenedicarboxylic acid ester | 4-bromo ortho-xylenes and 4-chloro-o-xylenes |

| Catalyst | (Ar₃P)₂NiX₂ or (Alk₃P)₂NiX₂ complexes | Nickel acetylacetonate |

| Reducing agent | Zinc powder | Magnesium powder (for Grignard formation) |

| Solvent | Aprotic polar solvents (NMP, DMF) | Tetrahydrofuran (THF) |

| Reaction temperature | 40-60°C | 70-80°C (Grignard formation), 110-120°C (coupling) |

| Reaction time | 1-8 hours | 3-4 hours (Grignard), 4-5 hours (coupling) |

| Post-reaction processing | Hydrolysis in base, acidification, dehydration with acetic anhydride | Oxidation with KMnO₄, acidification, recrystallization, dehydration |

| Yield | Up to 90% or higher | High yield of biphenyl tetracarboxylic acid after oxidation |

Research Findings and Notes

- The pre-prepared nickel catalysts are more stable and efficient than in situ formed catalysts, reducing ligand waste and improving product purity.

- Trialkylphosphine ligands (e.g., triethylphosphine) are preferred for ease of catalyst removal.

- Zinc powder serves as an effective reducing agent facilitating the coupling.

- The reaction conditions can be tuned (temperature, time, catalyst loading) to optimize yield and purity.

- The biphenyl tetracarboxylic acid esters produced are suitable for further polymerization or conversion to dianhydrides.

- Ultrasonic-assisted catalysis has been explored to enhance coupling efficiency and product separation, although this is less common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Polymer Science

Biphenyl-2,3,3',4'-tetracarboxylic acid tetramethyl ester serves as a precursor for the synthesis of polyimides and other high-performance polymers. These polymers are known for their excellent thermal stability and mechanical properties:

- Polyimides : The compound is used to produce aromatic polyimides that exhibit high glass transition temperatures and solubility. These materials are essential in electronics and aerospace industries due to their thermal resistance and mechanical strength .

| Property | Polyimide Derived from Tetracarboxylic Acid |

|---|---|

| Glass Transition Temp (°C) | >300 |

| Thermal Decomposition Temp (°C) | >500 |

| Solubility | Soluble in polar aprotic solvents |

Liquid Crystals

The compound is also investigated for its potential use in liquid crystal displays (LCDs). The biphenyl structure contributes to the liquid crystalline properties necessary for display technologies:

- Liquid Crystal Mixtures : Biphenyl derivatives are incorporated into liquid crystal formulations to enhance optical performance and stability under varying temperatures .

Chemical Intermediates

This compound acts as an intermediate in the synthesis of various fine chemicals and pharmaceutical compounds:

- Synthesis of Functionalized Compounds : It can be transformed into other functionalized biphenyl compounds that are used in agrochemicals and pharmaceuticals .

Case Study 1: Polyimide Development

A research study conducted by Hasegawa et al. (1999) demonstrated that polyimides synthesized from biphenyl-2,3,3',4'-tetracarboxylic acid exhibited superior thermal stability compared to traditional polyimides. The study highlighted the potential use of these materials in high-temperature applications such as aerospace components.

Case Study 2: LCD Applications

A recent investigation into liquid crystal formulations revealed that incorporating biphenyl derivatives improved the thermal stability and response times of LCDs. This advancement has significant implications for consumer electronics where performance reliability is critical.

Mechanism of Action

The mechanism by which Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions that produce detectable signals. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

- Tetramethyl 3,3',4,4'-Biphenyltetracarboxylate (CAS: Not provided): This isomer features carboxyl groups at positions 3, 3', 4, and 4'. The altered substitution pattern affects symmetry and intermolecular interactions, leading to differences in melting points, solubility, and coordination behavior. For example, the 2,3,3',4' isomer may exhibit lower symmetry and enhanced steric hindrance compared to the 3,3',4,4' counterpart, influencing its utility in crystal engineering .

Ethane-Based Tetramethyl Esters

- Ethane-1,1,2,2-Tetracarboxylic Acid Tetramethyl Ester (CAS: 5464-22-2, C₁₀H₁₄O₈):

Unlike the biphenyl derivative, this compound lacks aromaticity, resulting in reduced rigidity and π-π stacking capability. Its smaller molecular size and aliphatic backbone confer higher solubility in polar solvents but limit applications in rigid porous frameworks .

Dianhydride Derivatives

- 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (CAS: 36978-41-3, C₁₆H₆O₆):

The dianhydride form replaces methyl esters with reactive anhydride groups, enabling polymerization via condensation reactions. This compound is pivotal in synthesizing polyimides and high-temperature-resistant polymers, contrasting with the ester’s role as a stable ligand precursor .

Heterocyclic Tetramethyl Esters

- 5-(2-Quinolyl)-2,4-cyclopentadiene-1,2,3,4-tetracarboxylic Acid Tetramethyl Ester (CAS: 49616-74-2): Incorporation of a quinoline moiety introduces nitrogen heteroatoms, altering electronic properties and metal-binding affinity. Such derivatives are prioritized in catalysis and photoluminescent materials, whereas biphenyl esters are favored for structural predictability in coordination networks .

Key Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Biphenyl-2,3,3',4'-tetramethyl ester | C₂₀H₁₈O₈ | 386.35 g/mol | Aromatic, rigid, four ester groups |

| Ethane-1,1,2,2-tetramethyl ester | C₁₀H₁₄O₈ | 270.21 g/mol | Aliphatic, flexible, high solubility |

| 3,3',4,4'-Biphenyltetramethyl ester | C₂₀H₁₈O₈ | 386.35 g/mol | Symmetrical, enhanced π-stacking |

Biological Activity

BIPHENYL-2,3,3',4'-TETRACARBOXYLIC ACID TETRAMETHYL ESTER, also known as Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate, is a compound with notable biological significance. This article explores its biological activities, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula: C20H18O8

- Molecular Weight: 374.35 g/mol

- CAS Number: 36978-36-6

The compound features multiple carboxylic acid groups that contribute to its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that biphenyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted biphenyl compounds demonstrate varying degrees of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The tetramethyl ester form has been noted for its enhanced solubility and bioavailability compared to its parent acid forms.

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Tetramethyl biphenyltetracarboxylate | E. coli | 29 |

| Tetramethyl biphenyltetracarboxylate | S. aureus | 24 |

| Tetramethyl biphenyltetracarboxylate | Pseudomonas aeruginosa | 21 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Inhibition of Inflammatory Cytokines :

A study published in the Journal of Medicinal Chemistry demonstrated that biphenyl derivatives could inhibit the production of TNF-alpha and IL-6 in activated macrophages. The tetramethyl ester exhibited a dose-dependent response, indicating its potential as an anti-inflammatory agent . -

Antibacterial Screening :

In a comprehensive screening of various biphenyl derivatives for antibacterial activity, tetramethyl biphenyltetracarboxylate showed significant zones of inhibition against clinically relevant bacterial strains. The results highlighted its efficacy compared to standard antibiotics . -

Mechanistic Studies :

Further mechanistic studies revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism underpins its effectiveness as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing biphenyl-2,3,3',4'-tetracarboxylic acid tetramethyl ester?

The compound is typically synthesized via esterification of the corresponding dianhydride precursor (e.g., 2,3,3',4'-diphenyl ether tetracarboxylic acid dianhydride, α-ODPA, CAS 50662-95-8) using methanol under acidic or catalytic conditions. The dianhydride reacts with excess methanol to yield the tetramethyl ester, which can be purified via recrystallization or column chromatography . Confirming the completion of esterification requires monitoring by FT-IR (disappearance of anhydride C=O peaks at ~1850 cm⁻¹) and NMR (appearance of methoxy groups at ~3.8 ppm) .

Q. How can X-ray crystallography be applied to characterize this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving the molecular geometry and packing modes. The SHELX suite (e.g., SHELXL) is widely used for structure refinement. For accurate results, crystals should be grown via slow evaporation in solvents like dichloromethane/methanol. The program Olex2 or Mercury can visualize hydrogen-bonding interactions, which are pivotal for understanding supramolecular assemblies .

Q. What analytical techniques are essential for assessing purity and thermal stability?

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to detect impurities.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). The ester typically shows stability up to ~250°C .

Advanced Research Questions

Q. How can this compound serve as a precursor for porous coordination polymers (PCPs)?

The tetramethyl ester can be hydrolyzed to the tetracarboxylic acid, which acts as a linker in PCPs. For example, solvothermal reactions with metal salts (e.g., Zn(NO₃)₂) in DMF/water yield frameworks with tunable porosity. Gas adsorption studies (N₂ at 77 K) and BET analysis quantify surface areas, while PXRD validates crystallinity. Recent work in CrystEngComm demonstrated its use in hydrogen-bonded frameworks with CO₂ uptake capacities of ~120 cm³/g .

Q. How do synthetic route variations impact catalytic performance in cross-coupling reactions?

Contradictions in catalytic activity often arise from residual impurities (e.g., unreacted dianhydride) or steric effects introduced during esterification. To resolve this:

Q. What strategies improve solubility for solution-processed organic electronics?

The ester’s solubility in polar aprotic solvents (e.g., DMF, DMSO) enables thin-film fabrication. For OLED applications:

Q. How can computational methods predict reactivity in ester derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For example, the 2- and 4- positions of the biphenyl core show higher electron density, favoring halogenation or nitration. Compare computed IR spectra with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.